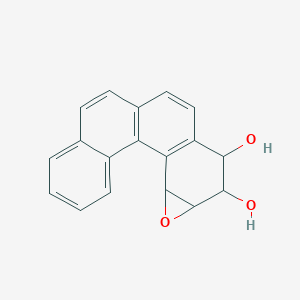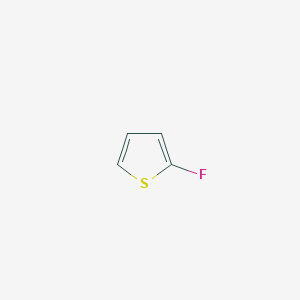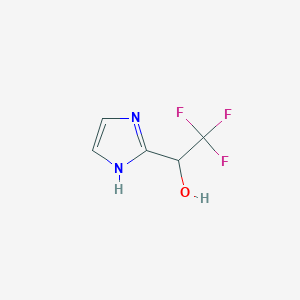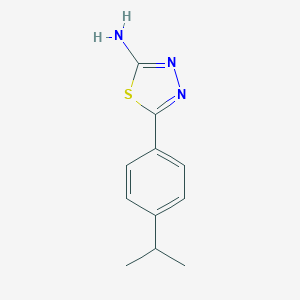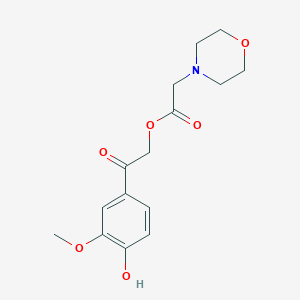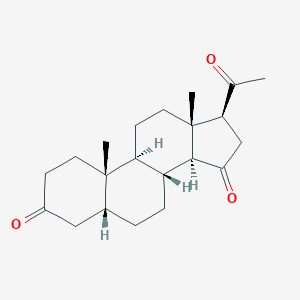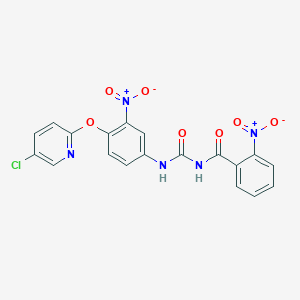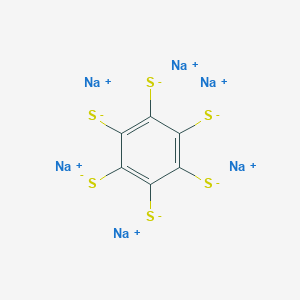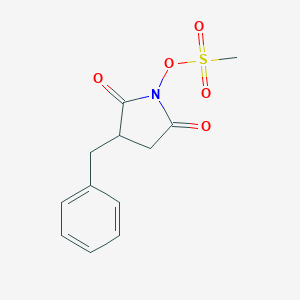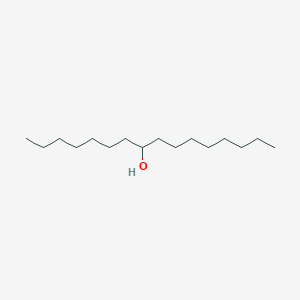![molecular formula C8H15NO3 B033925 methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate CAS No. 106568-37-0](/img/structure/B33925.png)
methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate, also known as JNJ-63533054, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. The inhibition of FAAH by JNJ-63533054 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various medical conditions.
Mecanismo De Acción
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate works by inhibiting the enzyme FAAH, which plays a key role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing a variety of physiological effects. FAAH is responsible for breaking down endocannabinoids, thereby regulating their activity. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which in turn produces a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily due to its inhibition of FAAH. By increasing endocannabinoid levels, this compound produces a variety of effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is its selectivity for FAAH, which minimizes off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are many potential future directions for the study of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential applications in the treatment of pain, anxiety, and depression. Further research is needed to fully understand the potential of this compound in these areas and to develop effective treatment strategies.
Métodos De Síntesis
The synthesis of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves the condensation of 3-hydroxypropylcyclopropane with methyl isocyanate in the presence of a base catalyst. The resulting product is then purified by column chromatography to yield the final compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Aplicaciones Científicas De Investigación
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been extensively studied for its potential applications in the field of medicine. The inhibition of FAAH by this compound has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
| 106568-37-0 | |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C8H15NO3/c1-12-7(11)9-8(4-5-8)3-2-6-10/h10H,2-6H2,1H3,(H,9,11) |
Clave InChI |
HWRKMEAQDCNNET-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1(CC1)CCCO |
SMILES canónico |
COC(=O)NC1(CC1)CCCO |
Sinónimos |
Carbamic acid, [1-(3-hydroxypropyl)cyclopropyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


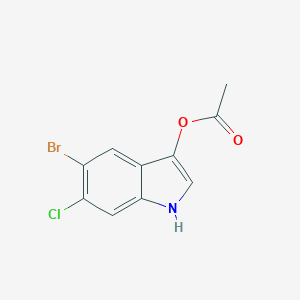
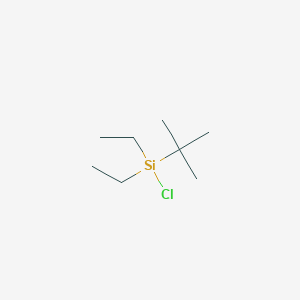
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
